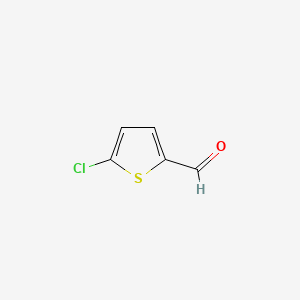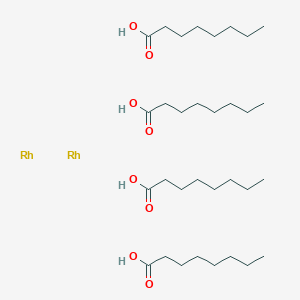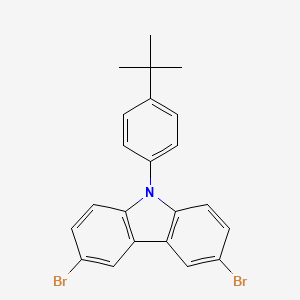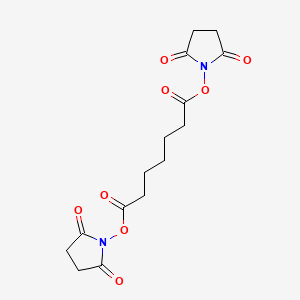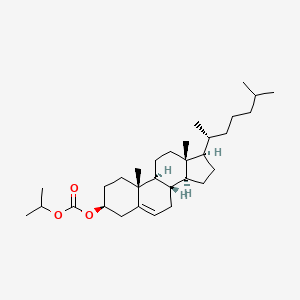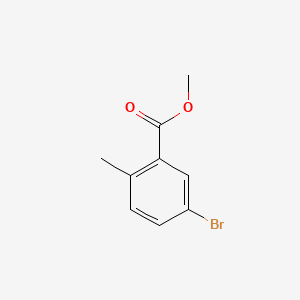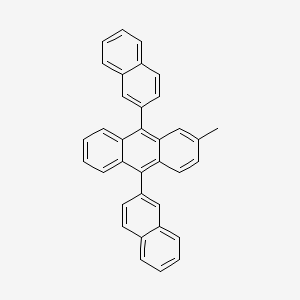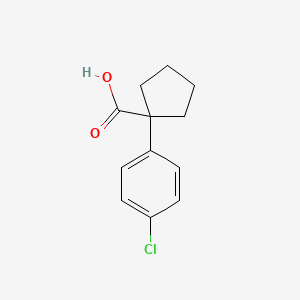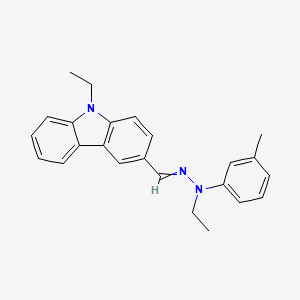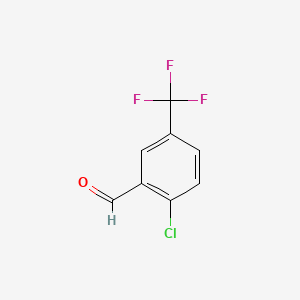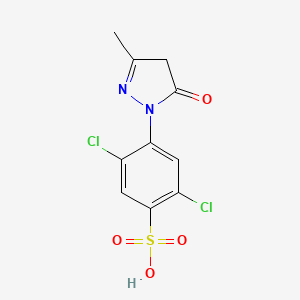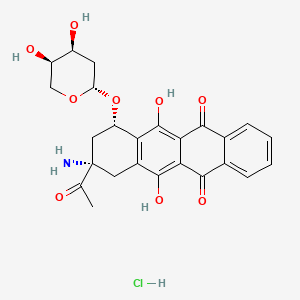
盐酸阿霉比星
描述
Amrubicin hydrochloride is a third-generation synthetic anthracycline that is currently in development for the treatment of small cell lung cancer . It is marketed in Japan since 2002 by Sumitomo under the brand name Calsed . Amrubicin acts by inhibiting topoisomerase II .
Synthesis Analysis
The total chemical synthesis of amrubicin has been described in a publication by Ishizumi . The synthesis of amrubicin is complicated due to its large, multi-ring structure and numerous side groups, and requires multiple purification steps .Molecular Structure Analysis
The molecular formula of Amrubicin hydrochloride is C25H26ClNO9 . Its average mass is 519.928 Da and its monoisotopic mass is 519.129639 Da .Chemical Reactions Analysis
Amrubicin is a 9-aminoanthracycline derivative and promotes cell growth inhibition by stabilizing protein – DNA complexes followed by double-stranded DNA breaks, which are mediated by topoisomerase-II enzyme . Amrubicin shows decreased DNA intercalation when compared with doxorubicin .Physical And Chemical Properties Analysis
Amrubicin hydrochloride is a small molecule with an average weight of 483.473 and a chemical formula of C25H25NO9 .科学研究应用
在小细胞肺癌治疗中的应用
盐酸阿霉比星在小细胞肺癌 (SCLC) 的治疗中得到了广泛的研究。一项研究强调了它作为一种有效的拓扑异构酶 II 抑制剂的应用,使其成为肺癌治疗中的关键药物。值得注意的是,它被用作二线或三线治疗,在 SCLC 患者中显示出有效性和可控的毒性。这表明其作为肺癌管理中一种有价值的治疗选择的潜力 (Nagata 等人,2013)。
在治疗前列腺癌和膀胱癌中的疗效
盐酸阿霉比星也已用于治疗其他癌症,如前列腺癌和膀胱癌。一个案例研究描述了阿霉比星在治疗前列腺小细胞癌中的成功应用,突出了其在肺癌治疗之外的作用 (Katou 等人,2008)。此外,它还被研究用于浅表性膀胱癌的膀胱内治疗,表明其在各种泌尿系统癌症中具有潜在应用 (Tsushima 等人,2001)。
在恶性淋巴瘤中的应用
盐酸阿霉比星的疗效延伸至恶性淋巴瘤的治疗。临床试验探索了将其作为联合治疗的一部分,在非霍奇金淋巴瘤的标准方案中替代盐酸多柔比星。这种替代显示出显着的疗效,因此将阿霉比星定位为淋巴瘤联合化疗中的有效药物 (Akutsu 等人,2001)。
在药物基因组学中的作用
盐酸阿霉比星对药物基因组学的影响值得注意。研究表明,NQO1 C609T 多态性与接受阿霉比星治疗的肺癌患者的临床结果之间存在相关性。这表明个体的遗传变异会影响阿霉比星治疗的疗效和安全性,突出了其在个性化医疗中的作用 (Nagata 等人,2012)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMLHEQFWVQAJS-IITOGVPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911577 | |
| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amrubicin hydrochloride | |
CAS RN |
110311-30-3 | |
| Record name | Amrubicin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amrubicin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMRUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Amrubicin Hydrochloride exert its anticancer effects?
A: Amrubicin Hydrochloride, a synthetic anthracycline, functions as a potent topoisomerase II inhibitor. [, , , ] It intercalates into DNA and inhibits topoisomerase II activity, leading to the stabilization of a cleavable complex. [] This disrupts DNA replication and repair processes, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). [, , , ]
Q2: What is the role of Amrubicinol in the anticancer activity of Amrubicin Hydrochloride?
A: Amrubicin Hydrochloride is metabolized in the liver to its active metabolite, Amrubicinol. [, , ] Amrubicinol exhibits significantly greater potency (5 to 54 times) compared to the parent compound in inhibiting topoisomerase II. [, , ]
Q3: What is the molecular formula and weight of Amrubicin Hydrochloride?
A3: Unfortunately, the provided research abstracts do not specify the exact molecular formula and weight of Amrubicin Hydrochloride. To obtain this information, it would be necessary to consult the compound's chemical datasheet or a chemical database like PubChem or ChemSpider.
Q4: Is there any available spectroscopic data for Amrubicin Hydrochloride?
A4: The provided abstracts do not include specific spectroscopic data for Amrubicin Hydrochloride. For this information, refer to the compound's characterization data in its chemical datasheet or a specialized database.
Q5: How is Amrubicin Hydrochloride administered, and what are its pharmacokinetic properties?
A: Amrubicin Hydrochloride is typically administered intravenously. [, , , ] Following administration, the parent drug is rapidly metabolized, primarily in the liver, into its active metabolite, Amrubicinol. [, , ] Both compounds exhibit high protein binding in plasma (around 96-98%). []
Q6: What are the primary routes of elimination for Amrubicin Hydrochloride and its metabolites?
A: Excretion of Amrubicin Hydrochloride and its metabolites occurs mainly through biliary excretion, followed by fecal and urinary elimination. [, ]
Q7: Does Amrubicin Hydrochloride exhibit any significant accumulation upon multiple doses?
A: Yes, studies have shown that Amrubicinol, the active metabolite, demonstrates accumulation following multiple doses of Amrubicin Hydrochloride. [, ] This accumulation is similar to that observed in Japanese patients. []
Q8: What types of cancer has Amrubicin Hydrochloride been investigated for in clinical trials?
A: Amrubicin Hydrochloride has been primarily studied for its efficacy in treating various types of lymphoma and lung cancer, particularly small cell lung cancer (SCLC). [, , , , , , , , , , , , , ]
Q9: What are the main adverse effects associated with Amrubicin Hydrochloride treatment?
A: The primary toxicity concern with Amrubicin Hydrochloride is myelosuppression, primarily presenting as neutropenia and leukopenia. [, , , , , , , , , , , ] The severity of myelosuppression can be dose-dependent. [, ] Other potential side effects include thrombocytopenia, anemia, gastrointestinal issues (nausea, vomiting, anorexia, constipation), fatigue, and rarely, cardiotoxicity. [, , , , , , , , , , , ]
Q10: Are there any ongoing research efforts to improve the targeted delivery of Amrubicin Hydrochloride to tumor cells?
A10: While the provided research abstracts do not focus on specific drug delivery systems for Amrubicin Hydrochloride, future research could explore nanoformulations or antibody-drug conjugates to enhance its tumor-specific delivery and potentially mitigate off-target toxicity.
Q11: Are there any identified biomarkers that could predict response to Amrubicin Hydrochloride treatment or identify potential adverse events?
A: Research suggests that polymorphisms in the NADPH quinone oxidoreductase 1 (NQO1) gene, specifically the C609T polymorphism, might correlate with Amrubicin Hydrochloride pharmacokinetics and hematological toxicities. [] This finding indicates a potential avenue for using NQO1 genotyping to individualize therapy and predict treatment response. Further research is needed to validate these findings and explore other potential predictive biomarkers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



